DPC 961-d4
Description
DPC 961-d4 is a deuterated compound, where four hydrogen atoms are replaced with deuterium (^2H). This isotopic substitution enhances metabolic stability and prolongs half-life, making it valuable in pharmacokinetic studies and drug development. Deuterated analogs are often used as internal standards in mass spectrometry due to their near-identical chemical behavior to non-deuterated counterparts, except for slight isotopic effects .
Properties
Molecular Formula |
C₁₄H₆D₄ClF₃N₂O |
|---|---|
Molecular Weight |
318.71 |
Synonyms |
(4S)-6-chloro-4-(cyclopropylethynyl)-3,4-dihydro-4-(trifluoromethyl)-2(1H)-Quinazolinone-d4; (S)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone-d4; (S)-DPC 961-d4; DMP 961-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Physicochemical Properties
The following table compares DPC 961-d4 with three structurally related compounds from the evidence, focusing on molecular parameters and physicochemical properties:
Key Observations :
- Structural Variations : this compound shares a core aromatic structure with CAS 96551-22-3 but differs in deuterium substitution and side-chain modifications. The presence of bromine (Br) in CAS 41841-16-1 and chlorine (Cl) in CAS 3621-81-6 alters electronic properties and reactivity.
- Solubility : CAS 41841-16-1 exhibits higher solubility due to its ester functional group, whereas halogenated analogs (CAS 3621-81-6) show reduced solubility, likely due to increased hydrophobicity .
Pharmacological Use
Comparison with Functionally Similar Compounds
Deuterated Analogs
Deuterated compounds like This compound are functionally similar to:
Advantages of Deuterium Substitution :
Critical Analysis of Research Findings
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying DPC 961-d4's biochemical properties?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical constraints and academic significance . Use the PECO framework (Population, Exposure/Intervention, Comparison, Outcome) to structure variables. For example:
- Population: Specific cell lines or model organisms.
- Exposure: this compound dosage or administration route.
- Comparison: Control groups or existing compounds.
- Outcome: Measurable endpoints (e.g., enzyme inhibition, cytotoxicity).
Avoid overly broad questions like "How does this compound work?" and instead focus on testable hypotheses .
Q. What are the key considerations when designing experiments to analyze this compound's mechanism of action?
- Methodological Answer :
- Experimental Design : Choose between quantitative (e.g., dose-response assays) or mixed methods (e.g., integrating biochemical assays with computational modeling) .
- Controls : Include positive/negative controls to validate assay specificity.
- Replication : Use triplicate measurements to ensure statistical robustness.
- Ethics : Adhere to institutional guidelines for in vivo studies .
- Data Collection : Predefine variables (e.g., IC50 values, kinetic parameters) using "shell tables" to standardize data capture .
Advanced Research Questions
Q. How to resolve contradictions in experimental data when assessing this compound's efficacy across different biological models?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like model organism differences .
- Sensitivity Analysis : Test how assumptions (e.g., baseline noise, outlier exclusion) affect conclusions.
- Triangulation : Cross-validate results using orthogonal methods (e.g., Western blotting vs. mass spectrometry) .
- Contradiction Table :
| Model System | Observed Efficacy | Potential Confounders |
|---|---|---|
| In vitro | High | Serum interference |
| In vivo | Moderate | Metabolic clearance |
| Use this to prioritize follow-up experiments . |
Q. What advanced statistical methods are appropriate for analyzing dose-response relationships of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and cooperativity .
- Bayesian Hierarchical Modeling : Account for variability across experimental batches.
- ANOVA with Post Hoc Tests : Compare efficacy across dosage groups.
- Software Tools : Use R packages (e.g.,
drcfor dose-response curves) or Python’sSciPy.
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) in studying this compound's pharmacological profile?
- Methodological Answer :
- Data Harmonization : Normalize datasets using tools like ComBat to remove batch effects.
- Pathway Analysis : Apply KEGG or Reactome databases to identify impacted biological pathways.
- Machine Learning : Use unsupervised clustering (e.g., PCA) to detect latent patterns.
- Visualization : Generate heatmaps or network diagrams to illustrate cross-omics interactions.
Reference tools from the INCLUDE Data Hub (e.g., DPC’s analytics dashboards) for large-scale data integration .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
